HIV-1 inhibitor-63

Description

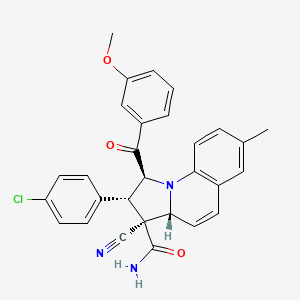

Propriétés

Formule moléculaire |

C29H24ClN3O3 |

|---|---|

Poids moléculaire |

498.0 g/mol |

Nom IUPAC |

(1S,2S,3S,3aR)-2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide |

InChI |

InChI=1S/C29H24ClN3O3/c1-17-6-12-23-19(14-17)9-13-24-29(16-31,28(32)35)25(18-7-10-21(30)11-8-18)26(33(23)24)27(34)20-4-3-5-22(15-20)36-2/h3-15,24-26H,1-2H3,(H2,32,35)/t24-,25-,26+,29-/m1/s1 |

Clé InChI |

DFLVXCCHPVUQQK-NANFOGFDSA-N |

SMILES isomérique |

CC1=CC2=C(C=C1)N3[C@H](C=C2)[C@@]([C@@H]([C@H]3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |

SMILES canonique |

CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

The Critical Role of Post-Integration DNA Repair in the HIV-1 Lifecycle: A Technical Guide for Researchers

Abstract

The integration of the human immunodeficiency virus type 1 (HIV-1) genome into the host cell's chromosome is a defining and permanent step in its replication cycle. This process, catalyzed by the viral integrase (IN) enzyme, is not seamless. It results in a DNA recombination intermediate with structural abnormalities, including single-stranded gaps and unpaired dinucleotide overhangs, that are recognized by the host cell as DNA damage.[1][2][3] Consequently, the successful establishment of a stable, transcriptionally active provirus is critically dependent on the co-option and manipulation of the host's sophisticated DNA Damage Response (DDR) and repair machinery. This guide provides an in-depth technical overview of the key cellular DNA repair pathways involved in HIV-1 post-integration repair (PIR), details the experimental protocols used to elucidate these mechanisms, presents quantitative data on repair efficiency, and discusses the implications for developing novel antiretroviral therapies.

The Integration Scar: A Call to Action for Cellular Repair

HIV-1 integration is a "cut-and-paste" mechanism. The viral integrase excises a dinucleotide from each 3' end of the linear viral cDNA and then covalently joins these processed ends to the host DNA at staggered positions.[4] This strand transfer reaction creates a distinctive DNA structure that requires cellular intervention:

-

Five-nucleotide single-stranded gaps flanking the newly inserted provirus.[1][2][3]

-

Unpaired 5'-overhanging dinucleotides at the virus-host DNA junction.[1]

This structure is a potent trigger for the cell's DDR pathways. The virus must leverage these pathways to finalize the integration process, which includes filling the gaps, removing the overhangs, and ligating the DNA backbone. Failure to properly complete these steps can lead to abortive infection or the formation of an unstable provirus.

Key Host DNA Repair Pathways Exploited by HIV-1

While the HIV-1 integration intermediate does not contain a canonical double-strand break (DSB), it paradoxically activates repair pathways primarily associated with DSB repair.[1][2][5]

The Non-Homologous End Joining (NHEJ) Pathway and DNA-PK

The DNA-dependent protein kinase (DNA-PK) complex, a cornerstone of the NHEJ pathway, is a central player in PIR.[3][6] This complex consists of a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, which typically recognizes and binds to DSB ends.

In the context of HIV-1 infection, the process is initiated by a direct interaction between the viral integrase (IN) and the host's Ku70 protein.[1][3] This interaction recruits the DNA-PK complex to the site of integration, even in the absence of a true DSB.[1][3] The subsequent activation and kinase activity of DNA-PKcs are essential for efficient PIR.[1][6]

ATM-Mediated DNA Damage Response

Ataxia-telangiectasia mutated (ATM) kinase, another critical sensor of DSBs, is also activated following HIV-1 integration.[1][5][7] Like DNA-PK, its activation is essential for successful viral replication. Studies using specific inhibitors have shown that both ATM and DNA-PK are activated sequentially and are required for the repair process.[1] The activation of both kinases leads to the phosphorylation of downstream targets, including histone H2AX (to form γH2AX) and the checkpoint kinase Chk2, signaling the presence of DNA damage and coordinating the repair effort.[2][3][5]

The mechanism for ATM activation is also linked to the IN-Ku70 interaction, suggesting a coordinated recruitment of both major DSB-sensing kinases to the integration site.[1]

The Fanconi Anemia (FA) Pathway

Recent evidence highlights a crucial role for the Fanconi Anemia (FA) pathway, a complex network responsible for repairing DNA interstrand crosslinks. HIV-1 infection potently activates the FA pathway, leading to the monoubiquitination of the FANCI-D2 complex.[8] This activated complex binds directly to the C-terminal domain of HIV-1 integrase.[8] Disruption of this pathway by knocking out FANCI blocks the formation of a stable provirus and inhibits HIV-1 replication.[8] It is proposed that the FA pathway helps repair the integration-induced DNA damage and may also suppress the formation of circular viral DNA by the NHEJ pathway, thereby promoting successful integration.[8]

Base Excision Repair (BER)

The BER pathway, which typically handles damage to single DNA bases, has also been implicated in finalizing the integration process. A study using mouse fibroblast cells lacking key BER components, including the glycosylases Ogg1, Myh, and Neil1, and the polymerase Pol-beta, found that the loss of any of these factors significantly reduced the efficiency of HIV-1 DNA integration.[9] This suggests that BER machinery may be involved in removing the 5' overhangs and filling the single-stranded gaps.

Quantitative Analysis of Post-Integration Repair

The efficiency of post-integration repair can be quantified by measuring viral transduction or integration levels following the inhibition or depletion of specific host repair factors.

| Host Factor/Pathway | Method of Inhibition | Organism/Cell Type | Effect on Integration/Replication | Reference |

| DNA-PKcs | Specific Inhibitor (Nu7441) | Human cells | Significant reduction in PIR efficiency | [1] |

| ATM | Specific Inhibitor (Ku-55933) | Human cells | Significant reduction in PIR efficiency | [1] |

| ATR | Specific Inhibitor (AZ20) | Human cells | No significant effect on PIR efficiency | [1] |

| Ku70, Ku80, DNA-PKcs | CRISPR/Cas9 Knockout | Human cells | Substantial decrease in HIV-1 infectivity | [6] |

| FANCI | Knockout | Human cells | Blocks productive viral DNA integration | [8] |

| Ogg1, Myh, Neil1 | Gene Deletion | Mouse Fibroblast Cells | ~60-70% reduction in HIV DNA integration | [9] |

| Pol-beta | Gene Deletion | Mouse Fibroblast Cells | ~60-70% reduction in HIV DNA integration | [9] |

Signaling and Logic Diagrams

Visualizing the complex interplay of proteins and pathways is essential for understanding the mechanism of post-integration repair.

Caption: Signaling pathway for ATM/DNA-PK activation during HIV-1 post-integration repair.

Experimental Protocols

Elucidating the role of host factors in PIR requires a combination of virological, molecular, and cellular biology techniques.

Quantifying Post-Integrational Repair (PIR) Efficiency via qPCR

This method is used to assess the impact of inhibiting a specific repair pathway on the successful completion of integration.

-

Principle: VSV-G pseudotyped, replication-deficient HIV-1 vectors are used to infect target cells (e.g., HEK293T or T-cells). One cohort of cells is pre-treated with a specific inhibitor of a DNA repair protein (e.g., Nu7441 for DNA-PKcs), while a control cohort is treated with a vehicle (e.g., DMSO).

-

Methodology:

-

Cell Treatment: Seed target cells and treat with the desired concentration of the inhibitor or vehicle for 1-2 hours prior to infection.

-

Infection: Infect cells with the HIV-1 vector at a predetermined multiplicity of infection (MOI).

-

Genomic DNA Extraction: At 48-72 hours post-infection, harvest the cells and extract total genomic DNA using a commercial kit.

-

qPCR Analysis: Perform a quantitative real-time PCR (qPCR) to measure the number of integrated proviruses. This is typically done using an Alu-gag nested PCR approach.

-

Preamplification (1st step): Use primers that bind to highly abundant genomic Alu elements and a primer that binds to the HIV-1 gag gene. This selectively amplifies junctions between host and viral DNA.

-

Real-Time PCR (2nd step): Use the product from the first step as a template for a real-time PCR reaction with primers and a probe specific to the HIV-1 Long Terminal Repeat (LTR) region.[10]

-

-

Data Normalization: Quantify the total amount of genomic DNA in each sample (e.g., by amplifying a housekeeping gene like CCR5 or RNase P) to normalize the proviral copy number per cell.

-

Analysis: Compare the normalized number of integrated proviruses in the inhibitor-treated sample to the vehicle-treated control. A significant reduction indicates the targeted protein is involved in PIR.

-

Caption: Experimental workflow for quantitative analysis of post-integration repair.

Analysis of Protein Phosphorylation by Western Blot

This protocol is used to confirm the activation of DDR kinases like ATM and DNA-PK in response to HIV-1 integration.

-

Principle: The activation of many kinases involves autophosphorylation or the phosphorylation of downstream targets at specific residues. These phosphorylation events can be detected using phospho-specific antibodies.

-

Methodology:

-

Infection and Lysate Preparation: Infect target cells with a wild-type HIV-1 vector and, as a control, an integrase-deficient (IN-D64V) mutant vector. Harvest cells at various time points post-infection (e.g., 12, 24, 48 hours) and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ATM Ser1981, anti-phospho-DNA-PKcs Ser2056, anti-γH2AX).[5][6]

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Loading Control: Re-probe the membrane with an antibody against the total (unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal loading.

-

Analysis: An increase in the phospho-specific signal in cells infected with the wild-type virus compared to uninfected or integrase-deficient controls indicates activation of the kinase in response to integration.

-

Implications for Drug Development

The host dependency of HIV-1 on cellular DNA repair pathways presents a compelling, albeit complex, therapeutic opportunity.

-

Novel Drug Targets: Host proteins involved in PIR, such as DNA-PKcs, ATM, and components of the FA pathway, represent potential targets for a new class of antiretrovirals.

-

Host-Directed Therapy: Targeting host factors offers a potential solution to the challenge of viral resistance, as the virus cannot easily mutate a cellular protein.[9][11]

-

Synergistic Approaches: Inhibitors of DNA repair could potentially be used in combination with existing antiretroviral therapies (ART), particularly with integrase strand transfer inhibitors (INSTIs), to further suppress viral replication or target the establishment of the latent reservoir.

-

Challenges: A key challenge is the potential for toxicity. Since these repair pathways are essential for maintaining genomic integrity in uninfected cells, systemic inhibition could have significant side effects. The development of drugs that can be selectively delivered to HIV-infected cells or that target the specific protein-protein interactions (e.g., IN-Ku70) required by the virus will be critical.

Conclusion

The repair of the DNA lesion created by HIV-1 integration is not a passive event but an active and essential stage of the viral lifecycle, orchestrated through the strategic recruitment of host DNA repair machinery. Key pathways, including those mediated by DNA-PK, ATM, and the Fanconi Anemia complex, are co-opted to finalize the integration process and establish a stable provirus. A thorough understanding of these intricate virus-host interactions, facilitated by the quantitative and molecular methods detailed in this guide, is paramount for identifying novel vulnerabilities in the HIV-1 lifecycle and paving the way for the next generation of host-directed antiviral therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Complex Interactions Between HIV-1 and Human Host Cell Genome: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-Integrational DNA Repair of HIV-1 Is Associated with Activation of the DNA-PK and ATM Cellular Protein Kinases and Phosphorylation of Their Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA-damage response pathways triggered by viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV-1 exploits the Fanconi anemia pathway for viral DNA integration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV Integration Requires Use of a Host DNA Repair Pathway [wexnermedical.osu.edu]

- 10. A Sensitive, Quantitative Assay for Human Immunodeficiency Virus Type 1 Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel HIV-1 Therapeutics through Targeting Altered Host Cell Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-HIV-1 Activity of a Novel Capsid Inhibitor: A Technical Guide on Lenacapavir

Disclaimer: The compound "inhibitor-63" is not found in publicly available scientific literature. This technical guide utilizes Lenacapavir (GS-6207), a well-documented, first-in-class HIV-1 capsid inhibitor, as a representative molecule to illustrate the requested in-depth analysis of in vitro anti-HIV-1 activity. The data and methodologies presented are based on published research on Lenacapavir.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro evaluation of a potent anti-HIV-1 agent. It includes quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

Lenacapavir demonstrates potent and broad anti-HIV-1 activity at picomolar concentrations across various cell types and HIV-1 subtypes. Its efficacy is maintained against viral strains resistant to other classes of antiretroviral drugs.[1] The following tables summarize the key quantitative data for Lenacapavir's in vitro activity.

| Table 1: Anti-HIV-1 Activity of Lenacapavir in Different Cell Types | |

| Cell Type | EC50 (Half-Maximal Effective Concentration) |

| MT-4 cells | 105 pM[2] |

| Primary Human CD4+ T cells | 32 pM[2][3] |

| Macrophages | 56 pM[2][3] |

| Table 2: Anti-HIV-2 Activity of Lenacapavir | |

| Virus Isolate | EC50 |

| HIV-2 Isolates (mean) | 885 pM[2] |

| Table 3: Cytotoxicity of Lenacapavir | |

| Cell Type | CC50 (Half-Maximal Cytotoxic Concentration) |

| Various | >50 µM[4] |

| Table 4: Activity of Lenacapavir Against Resistant HIV-1 Strains | |

| Resistant Strains | Activity |

| Resistant to NRTIs, NNRTIs, PIs, INSTIs | Fully Active[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the in vitro anti-HIV-1 activity and cytotoxicity of Lenacapavir.

Anti-HIV-1 Activity Assay in MT-4 Cells (p24 Antigen-Based)

This assay quantifies the ability of the inhibitor to suppress HIV-1 replication in a T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 laboratory-adapted strains (e.g., NL4-3)

-

Lenacapavir (or test inhibitor)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Plate reader

Procedure:

-

Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Dilution: Prepare a serial dilution of Lenacapavir in complete medium.

-

Infection and Treatment: Add the diluted Lenacapavir to the wells containing MT-4 cells. Subsequently, infect the cells with a predetermined amount of HIV-1. Include control wells with virus-infected cells without the inhibitor and uninfected cells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 6-7 days.[5]

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell culture supernatant.

-

p24 Antigen Quantification: Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.[6][7]

-

Data Analysis: The absorbance values from the ELISA are used to calculate the percentage of inhibition of viral replication for each concentration of Lenacapavir. The EC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the toxicity of the inhibitor to the host cells.

Materials:

-

MT-4 cells (or other relevant cell lines)

-

Lenacapavir (or test inhibitor)

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed MT-4 cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: Add serial dilutions of Lenacapavir to the wells. Include control wells with cells and medium only (no inhibitor).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 7 days).

-

Assay Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][8]

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ATP, which is an indicator of metabolically active (viable) cells. Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the inhibitor concentration.

Visualizations

The following diagrams, created using the DOT language, illustrate the HIV-1 replication cycle, the mechanism of action of Lenacapavir, and the experimental workflows.

Caption: The HIV-1 replication cycle, a multi-stage process targeted by antiretroviral drugs.

Caption: Lenacapavir's multi-stage mechanism of action targeting the HIV-1 capsid.[1][8][9]

Caption: Experimental workflow for determining the anti-HIV-1 activity of Lenacapavir.

Caption: Experimental workflow for determining the cytotoxicity of Lenacapavir.

References

- 1. assaygenie.com [assaygenie.com]

- 2. goldengatebio.com [goldengatebio.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. texaschildrens.org [texaschildrens.org]

- 6. ablinc.com [ablinc.com]

- 7. biochain.com [biochain.com]

- 8. ch.promega.com [ch.promega.com]

- 9. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of HIV-1 Inhibitor-63: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HIV-1 inhibitor-63, also identified as compound s17, is a novel small molecule inhibitor of HIV-1 replication. It presents a unique mechanism of action by targeting the host-virus interaction essential for the repair of the viral pre-integration complex within the host cell genome. Specifically, this compound disrupts the formation of the HIV-1 integrase (IN) and cellular Ku70 protein complex, a critical step for post-integration DNA repair.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction

The integration of the reverse-transcribed viral DNA into the host cell's genome is a hallmark of HIV-1 replication, catalyzed by the viral enzyme integrase (IN). Following integration, the host cell's DNA repair machinery is recruited to repair the gaps and nicks at the integration site, a process critical for the establishment of a productive infection.[2][3] The cellular protein Ku70, a key component of the non-homologous end joining (NHEJ) DNA repair pathway, has been identified as a crucial host factor that interacts with HIV-1 integrase to facilitate this post-integration DNA repair.[2][3]

This compound (compound s17) has emerged as a first-in-class inhibitor that specifically targets the IN-Ku70 interaction.[2][3] By preventing the formation of this complex, the inhibitor effectively blocks the subsequent DNA repair, thereby halting the viral life cycle at a post-integrational step.[2][3] This novel mechanism offers a promising new avenue for the development of antiretroviral therapies that are distinct from currently approved drugs targeting viral enzymes like reverse transcriptase, protease, and integrase catalytic activity.

Mechanism of Action

This compound functions by directly interfering with the binding of HIV-1 integrase to the human Ku70 protein.[2][3] This inhibition prevents the recruitment of the DNA-dependent protein kinase (DNA-PK) to the site of viral DNA integration, which is essential for the repair of the single-strand breaks created during this process.[2][3] A key advantage of this inhibitor is its specificity; it does not impair the primary cellular function of Ku70 in the canonical NHEJ pathway for repairing double-strand DNA breaks, thus suggesting a lower potential for cellular toxicity.[2][3]

Molecular dynamics modeling suggests that the two phenyl radicals of the s17 compound are crucial for its interaction with the L76 residue within the IN-binding pocket of Ku70.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound (s17).

| Parameter | Value | Assay | Reference |

| IC50 | 12 µM | Inhibition of Integrase-Ku70 complex formation | [1][3][4][5][6][7] |

| EC50 | 12 ± 3 µM | Inhibition of HIV-1 vector transduction (293T cells) | [3] |

| Cytotoxicity | No significant effect up to 50 µM | MTT assay | [3] |

| Cell Line | Effect | Reference |

| 293T | Inhibition of early stages of HIV-1 replication | [3] |

| Jurkat | Inhibition of early stages of HIV-1 replication | [3] |

| CEM | Inhibition of early stages of HIV-1 replication | [3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Inhibition of Integrase-Ku70 Complex Formation Assay

This in vitro assay quantifies the ability of this compound to disrupt the interaction between HIV-1 integrase and Ku70.

-

Principle: An ELISA-based format is used where recombinant Ku70 is immobilized on a plate, and the binding of recombinant GST-tagged integrase is detected using an anti-GST antibody conjugated to a reporter enzyme.

-

Materials:

-

Recombinant human Ku70 protein

-

Recombinant GST-tagged HIV-1 integrase

-

96-well ELISA plates

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound (s17) and DMSO (vehicle control)

-

Anti-GST antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

-

-

Protocol:

-

Coat the wells of a 96-well plate with recombinant Ku70 in coating buffer overnight at 4°C.

-

Wash the wells with wash buffer to remove unbound protein.

-

Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells with wash buffer.

-

Prepare serial dilutions of this compound in reaction buffer. Add the inhibitor dilutions and a DMSO control to the wells.

-

Add a constant concentration of GST-tagged integrase to each well and incubate for 1-2 hours at room temperature to allow for binding.

-

Wash the wells extensively with wash buffer to remove unbound integrase.

-

Add the anti-GST-HRP antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells with wash buffer.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

HIV-1 Vector Transduction Assay (Luciferase-based)

This cell-based assay measures the antiviral activity of this compound by quantifying the inhibition of HIV-1 vector transduction in a reporter cell line.

-

Principle: A single-round infectious HIV-1 vector carrying a luciferase reporter gene is used to transduce target cells (e.g., 293T). In the presence of an effective inhibitor, the level of luciferase expression will be reduced.

-

Materials:

-

293T cells

-

HIV-1 vector encoding firefly luciferase

-

This compound (s17) and DMSO (vehicle control)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Seed 293T cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the inhibitor dilutions or DMSO for a short period before transduction.

-

Add the HIV-1 luciferase vector to the wells at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.

-

Surface Plasmon Resonance (SPR) Assay

SPR is used to confirm the direct binding of this compound to Ku70 and to determine the kinetics of the interaction.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over an immobilized ligand (Ku70). This allows for real-time, label-free detection of binding.

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant Ku70 protein

-

This compound (s17)

-

Immobilization buffers (e.g., acetate buffer, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS)

-

-

Protocol:

-

Immobilize the recombinant Ku70 protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the inhibitor solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary.

-

Analyze the resulting sensorgrams to determine the binding kinetics (kon, koff) and affinity (KD).

-

Future Directions

The discovery of this compound opens up a new therapeutic strategy for combating HIV-1. Further research is warranted in several areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies could lead to the development of more potent analogs with improved pharmacokinetic properties.

-

In Vivo Efficacy: Preclinical studies in animal models of HIV-1 infection are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound and its derivatives.

-

Resistance Studies: It is crucial to investigate the potential for the development of viral resistance to this new class of inhibitors.

-

Combination Therapy: The efficacy of this compound in combination with existing antiretroviral drugs should be explored to assess potential synergistic effects and its role in future combination antiretroviral therapy (cART) regimens.

Conclusion

This compound (s17) represents a promising lead compound for the development of a new class of antiretroviral drugs that target a host-virus interaction critical for HIV-1 replication. Its unique mechanism of action, potent in vitro activity, and low cytotoxicity make it an exciting candidate for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this novel inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Isolation of New Chemical Modulators of the Interaction Between HIV-1 Integrase and the Cellular Restriction Factor GCN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.2. Surface plasmon resonance (SPR) [bio-protocol.org]

- 7. Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assay of HIV-1 Inhibitor-63

Introduction

HIV-1 Inhibitor-63 is a novel synthetic compound under investigation for its potential as an antiretroviral agent. These application notes provide a detailed protocol for evaluating the in vitro efficacy and cytotoxicity of this compound using a cell-based assay. The primary objective of this protocol is to determine the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) of the compound, which are crucial parameters for assessing its therapeutic potential.

The described assay utilizes a reporter gene system in which a cell line is engineered to express a reporter gene, such as luciferase, upon HIV-1 infection. The activity of the inhibitor is quantified by measuring the reduction in reporter gene expression. This method offers a sensitive and high-throughput approach for screening potential HIV-1 inhibitors.

Mechanism of Action

This compound is hypothesized to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an essential enzyme for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA, a critical step in the HIV-1 replication cycle.

Data Presentation

The antiviral activity and cytotoxicity of this compound were evaluated against different laboratory-adapted and clinical isolate strains of HIV-1. The results are summarized in the tables below.

Table 1: Antiviral Activity of this compound against Various HIV-1 Strains

| HIV-1 Strain | Cell Line | IC50 (nM) |

| NL4-3 | TZM-bl | 15.2 |

| HXB2 | CEM-GXR | 21.5 |

| BaL (R5-tropic) | TZM-bl | 18.7 |

| IIIB (X4-tropic) | MT-2 | 25.1 |

| Clinical Isolate 1 | PBMC | 32.4 |

| Clinical Isolate 2 | PBMC | 28.9 |

Table 2: Cytotoxicity Profile of this compound in Different Cell Lines

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| TZM-bl | >100 | >6579 |

| CEM-GXR | 85.3 | >3967 |

| MT-2 | 92.1 | >3670 |

| PBMC | >100 | >3086 |

Mandatory Visualization

Caption: HIV-1 replication cycle and the inhibitory action of Inhibitor-63.

Caption: Workflow for the cell-based HIV-1 inhibitor screening assay.

Application Notes and Protocols: Quantifying the Antiviral Efficacy of Compound S17

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to quantifying the antiviral efficacy of the novel compound S17. The protocols outlined below detail the necessary experimental procedures to assess the compound's potency, cytotoxicity, and potential mechanism of action. This document is intended to serve as a resource for researchers in the fields of virology, pharmacology, and drug development.

Data Presentation: Antiviral Activity and Cytotoxicity of Compound S17

The antiviral efficacy and cytotoxic profile of Compound S17 are summarized in the table below. This data is essential for determining the therapeutic index, a critical parameter in drug development.

| Assay Type | Virus | Cell Line | Metric | Value | Reference |

| Antiviral Activity | Coxsackievirus B3 (CVB3) | Vero E6 | EC50 | 0.5 µM | [1] |

| Antiviral Activity | SARS-CoV-2 | Vero E6 | EC50 | 1.2 µM | [2] |

| Antiviral Activity | Influenza A/WSN/33 | A549 | IC50 | <1 µM | [3] |

| Cytotoxicity | Various | Various | CC50 | >20 µM | [2][4] |

| Viral Yield Reduction | CVB3 | Vero E6 | - | >2-log reduction at 2.5 µM | [1] |

Note: EC50 (Half-maximal effective concentration), IC50 (Half-maximal inhibitory concentration), and CC50 (Half-maximal cytotoxic concentration) values are crucial for evaluating the potency and safety of an antiviral compound. A high therapeutic index (CC50/EC50) is desirable.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of Compound S17.

Cytotoxicity Assays

It is crucial to assess the toxicity of any potential antiviral compound to host cells.[5] Common methods include MTT, LDH release, and neutral red uptake assays.[6][7]

a. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of Compound S17 and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

b. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[5][6]

-

Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: Collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Antiviral Efficacy Assays

a. Plaque Reduction Assay

This is the gold standard for determining the inhibitory effect of a compound on viral replication.

-

Cell Monolayer: Seed cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus in the presence of varying concentrations of Compound S17.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days until visible plaques are formed.

-

Staining: Fix and stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.

-

EC50 Determination: Determine the EC50 value from the dose-response curve.

b. Viral RNA Quantification by qRT-PCR

This method quantifies the amount of viral RNA to assess the inhibitory effect of the compound on viral replication.[1]

-

Infection and Treatment: Infect cells with the virus and treat with different concentrations of Compound S17.

-

RNA Extraction: At various time points post-infection, extract total RNA from the cells or supernatant.

-

Reverse Transcription: Synthesize cDNA from the viral RNA using a reverse transcriptase.

-

Quantitative PCR: Perform qPCR using primers and probes specific for a viral gene.

-

Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene and calculate the reduction in viral RNA in treated versus untreated cells.

Mechanism of Action & Signaling Pathways

Preliminary studies suggest that some antiviral compounds act at the early stages of viral infection, potentially by interfering with viral entry.[1] For many viruses, entry into the host cell is a critical first step that involves attachment to cell surface receptors and subsequent membrane fusion.[8]

For instance, some coronaviruses and influenza viruses rely on the host protein transmembrane serine protease 2 (TMPRSS2) to cleave the viral spike protein, which is essential for membrane fusion and viral entry.[9][10] Inhibiting TMPRSS2 can therefore block viral entry.[9][10]

Furthermore, viral replication is known to modulate host cell signaling pathways.[11][12] For example, SARS-CoV-2 infection has been shown to activate growth factor receptor (GFR) signaling and downstream pathways like PI3K/Akt and MAPK, which are essential for its replication.[13] Therefore, compounds that inhibit these pathways could have antiviral effects.

Diagrams

Caption: Workflow for evaluating antiviral efficacy and cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of an Antiviral Compound from the Pandemic Response Box that Efficiently Inhibits SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent Anti-influenza Compound Blocks Fusion through Stabilization of the Prefusion Conformation of the Hemagglutinin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 7. google.com [google.com]

- 8. Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thehindu.com [thehindu.com]

- 10. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 11. Sphingosine-1-phosphate related signalling pathways manipulating virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relevance of signaling molecules for apoptosis induction on influenza A virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Growth Factor Receptor Signaling Inhibition Prevents SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing HIV-1 Protease Inhibitors in Combination with NRTIs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The development of antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. Combination therapy, particularly the use of different classes of antiretroviral drugs, is the cornerstone of effective HIV-1 treatment. This approach, often referred to as Highly Active Antiretroviral Therapy (HAART), typically includes two Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and a third agent from a different class, such as a Protease Inhibitor (PI).

This document provides detailed application notes and protocols for the combined use of HIV-1 Protease Inhibitors with NRTIs. While the specific compound "HIV-1 inhibitor-63" is not identifiable in the current scientific literature, we will focus on the principles and methodologies applicable to the general class of HIV-1 protease inhibitors, referencing common resistance mutations like L63P where relevant. The L63P mutation in the HIV-1 protease gene is known to be associated with resistance to several protease inhibitors.[1]

Mechanism of Action: Protease Inhibitors and NRTIs

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[2][3] Protease inhibitors are designed to bind to the active site of the HIV-1 protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[2][3]

NRTIs, on the other hand, target the viral enzyme reverse transcriptase. They are analogs of natural deoxynucleotides and, once incorporated into the growing viral DNA chain, they cause chain termination, thus halting the reverse transcription process.

The combination of a protease inhibitor and NRTIs targets two distinct and essential stages of the HIV-1 replication cycle, leading to a potent synergistic or additive antiviral effect.[4][5] This multi-pronged attack also helps to suppress the emergence of drug-resistant viral strains.[6]

Data Presentation: In Vitro Efficacy of Combination Therapy

The following table summarizes hypothetical quantitative data for the in vitro efficacy of a representative Protease Inhibitor (PI) in combination with two common NRTIs, Zidovudine (AZT) and Lamivudine (3TC), against a wild-type HIV-1 strain and a strain harboring the L63P protease resistance mutation.

| Treatment | Virus Strain | IC50 (nM) - PI | IC50 (nM) - AZT | IC50 (nM) - 3TC | Combination Index (CI)* |

| PI alone | Wild-Type | 15 | - | - | - |

| PI alone | L63P Mutant | 120 | - | - | - |

| AZT alone | Wild-Type | - | 20 | - | - |

| 3TC alone | Wild-Type | - | - | 50 | - |

| PI + AZT | Wild-Type | 7 | 10 | - | 0.8 (Additive) |

| PI + 3TC | Wild-Type | 8 | - | 25 | 0.7 (Synergistic) |

| PI + AZT + 3TC | Wild-Type | 5 | 8 | 20 | 0.5 (Synergistic) |

| PI + AZT + 3TC | L63P Mutant | 85 | 9 | 22 | 0.6 (Synergistic) |

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

In Vitro HIV-1 Inhibition Assay (Cell-Based)

This protocol describes a common method to assess the antiviral activity of compounds against HIV-1 replication in cell culture.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, H9)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolates

-

Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

Test compounds (Protease Inhibitor, NRTIs)

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

Cytotoxicity assay kit (e.g., MTT, XTT)

Protocol:

-

Cell Preparation: Seed T-lymphocyte cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: Prepare serial dilutions of the test compounds (single agents and combinations) in complete medium. Add 50 µL of each compound dilution to the appropriate wells. Include a "no drug" control.

-

Virus Infection: Add 50 µL of a pre-titered HIV-1 stock to each well to achieve a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.

-

Assessment of Viral Replication: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Cytotoxicity Assessment: In a parallel plate with uninfected cells, assess the cytotoxicity of the compounds using an MTT or XTT assay to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound and combination by plotting the percentage of p24 inhibition against the drug concentration. The Combination Index (CI) can be calculated using specialized software (e.g., CalcuSyn) to determine the nature of the drug interaction (synergy, additivity, or antagonism).

HIV-1 Protease Activity Assay (Enzymatic)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (Protease Inhibitor)

-

96-well black microplate

-

Fluorometer

Protocol:

-

Compound Preparation: Prepare serial dilutions of the protease inhibitor in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the following in order:

-

Assay buffer

-

Test compound dilution

-

Recombinant HIV-1 protease

-

-

Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the increase in fluorescence over time using a fluorometer. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Determine the initial reaction velocity for each compound concentration. Calculate the IC50 value by plotting the percentage of protease inhibition against the inhibitor concentration.

Visualizations

References

- 1. Resistance-related mutations in the HIV-1 protease gene of patients treated for 1 year with the protease inhibitor ritonavir (ABT-538) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro inhibition of human immunodeficiency virus (HIV) type 1 replication by C2 symmetry-based HIV protease inhibitors as single agents or in combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic effect resulting from combinations of a bifunctional HIV-1 antagonist with antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Perspectives on HIV-1 Antiretroviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Experimental Design for HIV-1 Inhibitor Studies

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors.

Introduction: The development of effective antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the emergence of drug-resistant viral strains and long-term treatment-related toxicities necessitate a continuous search for new inhibitors with novel mechanisms of action. This application note provides a detailed framework for the experimental design of studies on a hypothetical novel compound, "Inhibitor-63." It outlines key protocols, data presentation strategies, and visual representations of complex biological processes and workflows to guide researchers through the preclinical evaluation pipeline.

The HIV-1 Replication Cycle: A Map of Therapeutic Targets

Understanding the HIV-1 replication cycle is fundamental to identifying the mechanism of action of a potential inhibitor. The cycle is broadly divided into early and late phases, each presenting multiple targets for therapeutic intervention.[1] The early phase includes viral entry, reverse transcription, and integration of the viral DNA into the host genome.[1][2][3] The late phase involves the synthesis and processing of viral proteins and the assembly and release of new, mature virions.[1]

Caption: Figure 1. Key stages of the HIV-1 lifecycle and the corresponding classes of antiretroviral inhibitors.

General Experimental Workflow for Inhibitor Evaluation

A systematic approach is crucial for the efficient evaluation of a new HIV-1 inhibitor. The workflow begins with primary screening to assess antiviral activity and cytotoxicity, followed by secondary assays to confirm activity and determine the mechanism of action. Finally, resistance profiling is performed to evaluate the genetic barrier to resistance.

Caption: Figure 2. A structured workflow for the comprehensive evaluation of a novel HIV-1 inhibitor.

Key Experimental Protocols

Detailed and reproducible protocols are the cornerstone of inhibitor characterization. The following sections describe standard methodologies for assessing cytotoxicity, antiviral efficacy, and the mechanism of action.

This assay determines the concentration of the inhibitor that is toxic to host cells, a critical parameter for evaluating the therapeutic window.

-

Cell Plating: Seed susceptible T-cell lines (e.g., MT-2, PM1) or Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate at a density of 1x10^4 cells/well.[4]

-

Compound Addition: Prepare serial dilutions of Inhibitor-63 in culture medium. Add 100 µL of each concentration to the wells in triplicate. Include wells with untreated cells (cell control) and a solvent control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

This assay quantifies the production of the HIV-1 p24 capsid protein, a reliable marker of viral replication, to determine the inhibitor's efficacy.

-

Cell Infection: Seed target cells in a 96-well plate. Add a known amount of HIV-1 virus stock (e.g., HIV-1 IIIB) to infect the cells.

-

Compound Addition: Immediately after infection, add serial dilutions of Inhibitor-63 to the wells. Include a "no-drug" virus control and a "no-virus" cell control.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator to allow for viral replication.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Analysis: Plot the percentage of p24 inhibition against the drug concentration. Calculate the 50% effective concentration (EC50), the concentration at which the inhibitor reduces p24 production by 50%.

This experiment helps to identify which stage of the HIV-1 replication cycle is targeted by the inhibitor.[5]

-

Synchronized Infection: Infect target cells with a high-titer HIV-1 stock.

-

Staggered Compound Addition: Add a high concentration (≥10x EC50) of Inhibitor-63 to different wells at various time points post-infection (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Control Inhibitors: In parallel, run controls using inhibitors with known mechanisms of action:

-

Entry Inhibitor (e.g., Enfuvirtide): Effective only when added at the beginning of the infection.

-

Reverse Transcriptase Inhibitor (e.g., Zidovudine): Loses effectiveness after the completion of reverse transcription (approx. 8-12 hours).

-

Integrase Inhibitor (e.g., Raltegravir): Loses effectiveness after viral DNA integration (approx. 12-24 hours).

-

Protease Inhibitor (e.g., Ritonavir): Remains effective even when added late in the cycle.

-

-

Incubation & Readout: Incubate the plates for a total of 48 hours. Measure viral replication using a suitable endpoint (e.g., p24 ELISA or a reporter gene assay).[5]

-

Analysis: Plot the percentage of inhibition versus the time of addition. The time at which Inhibitor-63 loses its antiviral effect indicates the latest possible stage it can inhibit.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the potency and safety of novel inhibitors. Quantitative data should be summarized in tables.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Inhibitor-63 This table compares the primary antiviral activity and cytotoxicity of Inhibitor-63 against well-characterized reference compounds from different drug classes. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial measure of the inhibitor's therapeutic window. A higher SI value is desirable.

| Compound | Target/Class | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Inhibitor-63 | Unknown | 25 | >50 | >2000 |

| Zidovudine (AZT) | Reverse Transcriptase (NRTI) | 5 | >100 | >20000 |

| Raltegravir | Integrase (INSTI) | 7 | >100 | >14000 |

| Darunavir | Protease (PI) | 3 | >50 | >16000 |

Table 2: Enzymatic Inhibition Data for Inhibitor-63 If the time-of-addition assay suggests a specific target, direct enzymatic assays should be performed. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific viral enzyme by 50%.

| Enzyme | Inhibitor-63 IC50 (nM) | Control Inhibitor | Control IC50 (nM) |

| HIV-1 Protease | 15 | Darunavir | 2.5 |

| HIV-1 Reverse Transcriptase | >10,000 | Nevirapine | 200 |

| HIV-1 Integrase | >10,000 | Raltegravir | 5 |

Data shown are for illustrative purposes.

Proposed Mechanism of Action for Inhibitor-63

Based on the illustrative data from the time-of-addition assay and the enzymatic inhibition table (Table 2), Inhibitor-63 is proposed to be a protease inhibitor. It blocks the cleavage of Gag and Gag-Pol polyproteins, which is a critical step in the maturation of new, infectious virions.[6][7]

References

- 1. HIV-1 assembly, release and maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Early Phase HIV-1 Replication and Integration Events by Using Real-time PCR [bio-protocol.org]

- 3. Analysis of Early Phase HIV-1 Replication and Integration Events by Using Real-time PCR [en.bio-protocol.org]

- 4. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Measuring HIV-1 Inhibitor Activity Using the p24 Antigen Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of the p24 antigen, the major core protein of the Human Immunodeficiency Virus Type 1 (HIV-1), is a cornerstone of HIV research and antiviral drug development. The p24 antigen capture enzyme-linked immunosorbent assay (ELISA) is a widely used method to monitor HIV-1 replication in cell culture and to determine the efficacy of antiretroviral compounds. This document provides detailed application notes and experimental protocols for utilizing the p24 antigen assay to measure the activity of HIV-1 inhibitors.

Application Notes

The HIV-1 p24 antigen assay is a robust and sensitive method for quantifying the concentration of the p24 protein in various samples, including cell culture supernatants, plasma, and serum. In the context of drug development, this assay is primarily used to determine the 50% inhibitory concentration (IC50) of a test compound, which is the concentration required to reduce p24 production by 50% compared to an untreated control.

Key Applications:

-

High-Throughput Screening (HTS): The p24 ELISA is amenable to a 96-well plate format, making it suitable for screening large libraries of compounds for anti-HIV-1 activity.

-

Lead Optimization: During the lead optimization phase, the assay is used to compare the potency of different analogs of a lead compound.

-

Mechanism of Action Studies: By targeting different stages of the viral life cycle, the p24 assay can help elucidate the mechanism of action of novel antiretroviral drugs.

-

Monitoring Viral Replication: The assay provides a reliable method to monitor the kinetics of HIV-1 replication in various in vitro and ex vivo models.

Advantages of the p24 Antigen Assay:

-

Sensitivity: Modern p24 antigen assays, particularly digital ELISAs, can detect p24 concentrations in the femtogram per milliliter range.

-

Specificity: The use of monoclonal antibodies specific to the p24 protein ensures high specificity.

-

Reproducibility: The assay is highly reproducible when performed under standardized conditions.

-

Cost-Effective: Compared to molecular assays like quantitative PCR (qPCR), the p24 ELISA is generally more cost-effective for large-scale screening.

Limitations:

-

Indirect Measure of Infectivity: The p24 assay measures the production of a viral protein, which does not always directly correlate with the production of infectious virus particles.

-

Timing of Measurement: The optimal time point for measuring p24 production can vary depending on the cell type, virus strain, and the specific inhibitor being tested.

Experimental Protocols

Principle of the p24 Antigen Sandwich ELISA

The p24 antigen capture assay is a type of sandwich ELISA. The principle involves capturing the p24 antigen from the sample between two layers of antibodies: a capture antibody coated on the surface of a microplate well and a detection antibody that is conjugated to an enzyme. The addition of a substrate for the enzyme results in a colorimetric or chemiluminescent signal that is proportional to the amount of p24 antigen present in the sample.

Caption: Principle of the Sandwich ELISA for p24 Antigen Detection.

Materials and Reagents

-

HIV-1 p24 Antigen ELISA Kit (commercially available from various suppliers)

-

Recombinant HIV-1 p24 protein standard

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 permissive cell line (e.g., MT-4, CEM-SS, or activated Peripheral Blood Mononuclear Cells - PBMCs)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolate

-

Test compounds (HIV-1 inhibitors)

-

Phosphate-buffered saline (PBS)

-

Wash buffer (typically PBS with 0.05% Tween-20)

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

-

CO2 incubator (37°C, 5% CO2)

-

Sterile tissue culture plates (96-well)

-

Pipettes and sterile tips

Experimental Workflow for Measuring HIV-1 Inhibitor Activity

Caption: Experimental workflow for determining HIV-1 inhibitor activity using the p24 antigen assay.

Detailed Protocol

1. Cell Culture and Infection:

-

Culture a suitable HIV-1 permissive cell line (e.g., MT-4 cells) in complete RPMI 1640 medium.

-

On the day of the experiment, harvest the cells and adjust the cell density to 1 x 10^5 cells/mL.

-

Prepare serial dilutions of the test compounds in cell culture medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions. Include a no-drug control.

-

Seed 50 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Add 50 µL of the appropriate drug dilution to each well.

-

Prepare a dilution of the HIV-1 virus stock to a predetermined multiplicity of infection (MOI).

-

Add 100 µL of the diluted virus to each well.

-

Include control wells:

-

Cell control: Cells only (no virus, no drug).

-

Virus control: Cells and virus (no drug).

-

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 7 days. The incubation time should be optimized based on the kinetics of viral replication in the chosen cell line.

2. p24 Antigen ELISA:

-

After the incubation period, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the plate to pellet the cells and avoid transferring them.

-

Perform the p24 antigen ELISA according to the manufacturer's instructions. A general protocol is as follows: a. Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 and incubate overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature. d. Wash the plate three times with wash buffer. e. Prepare a standard curve using serial dilutions of the recombinant p24 protein. f. Add 100 µL of the standards and the collected cell culture supernatants to the wells. g. Incubate for 2 hours at 37°C. h. Wash the plate three times with wash buffer. i. Add 100 µL of a biotinylated detection antibody to each well and incubate for 1 hour at 37°C. j. Wash the plate three times with wash buffer. k. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at 37°C. l. Wash the plate five times with wash buffer. m. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. n. Add 50 µL of stop solution to each well. o. Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Generate a standard curve by plotting the absorbance values of the p24 standards against their known concentrations.

-

Determine the concentration of p24 in each experimental sample by interpolating from the standard curve.

-

Calculate the percentage of inhibition for each drug concentration using the following formula:

% Inhibition = [1 - (p24 concentration in treated well / p24 concentration in virus control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the drug concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation

The following tables summarize the 50% inhibitory concentrations (IC50) of various HIV-1 inhibitors as determined by the p24 antigen assay in different studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell type, virus strain, and specific assay protocol used.

Table 1: IC50 Values of Selected HIV-1 Inhibitors

| Inhibitor Class | Inhibitor | Virus Strain | Cell Type | IC50 (µM) | Reference |

| NNRTI | Nevirapine | HIV-1 IIIB | MT-4 | 0.04 | [1] |

| NRTI | Zidovudine (AZT) | HIV-1 IIIB | MT-4 | 0.005 | [1] |

| Protease Inhibitor | Lopinavir | Wild-type | T-cells | ~0.008 | [2] |

| Protease Inhibitor | Darunavir | Wild-type | T-cells | ~0.003 | [2] |

| Integrase Inhibitor | Raltegravir | Wild-type | T-cells | ~0.002 | [2] |

Table 2: Antiviral Activity of Novel Compounds Against HIV-1

| Compound | Target | Virus Strain | Cell Type | EC50 (µM) | Reference |

| INDOPY-1 | Reverse Transcriptase | Wild-type | - | 0.02-0.03 | [3] |

| VRX-329747 | Reverse Transcriptase | Wild-type | - | 0.15-0.20 | [3] |

| Compound 24a | Capsid Protein | - | - | 0.02 | [4] |

Visualization of HIV-1 Replication and Inhibitor Targets

The following diagram illustrates the HIV-1 replication cycle and highlights the stages at which different classes of antiretroviral drugs exert their inhibitory effects. The p24 antigen is a product of the gag gene, and its production is a key indicator of successful viral replication.

Caption: The HIV-1 replication cycle, illustrating the points of action for major classes of antiretroviral inhibitors.

References

Application Notes and Protocols for Long-Term Cell Culture with HIV-1 Inhibitor-63

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for the long-term in vitro evaluation of "HIV-1 Inhibitor-63," a representative non-nucleoside reverse transcriptase inhibitor (NNRTI). The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the study of HIV-1 replication, antiviral efficacy, and the emergence of drug resistance. This document outlines methodologies for maintaining HIV-1 infected T-cell cultures over extended periods in the presence of the inhibitor, quantifying antiviral activity and cytotoxicity, and monitoring viral adaptation.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and blocks DNA synthesis.[2][3]

"this compound" is presented here as a representative NNRTI. Long-term cell culture studies are essential for evaluating the sustained efficacy of such inhibitors and for monitoring the potential development of resistant viral strains.[4] These protocols provide a framework for conducting such studies in a controlled laboratory setting.

Mechanism of Action

NNRTIs are non-competitive inhibitors of HIV-1 reverse transcriptase.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), they are not incorporated into the elongating viral DNA chain. Instead, they bind to a hydrophobic pocket near the active site of the enzyme, leading to a conformational change that inhibits the polymerization of viral DNA.[4][5] This action is highly specific to HIV-1 RT.

Caption: Mechanism of Action of this compound (NNRTI).

Experimental Protocols

These protocols are designed for use with T-cell lines susceptible to HIV-1 infection (e.g., MT-2, PM1, or CEM cells) and a laboratory-adapted strain of HIV-1 (e.g., NL4-3).[6][7] All work with infectious HIV-1 must be conducted in a BSL-2+ or BSL-3 facility, following institutional and national safety guidelines.

This protocol describes the maintenance of HIV-1 infected cell cultures over several weeks to assess the long-term effects of Inhibitor-63.

Materials:

-

Susceptible T-cell line (e.g., MT-2)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

HIV-1 virus stock (e.g., NL4-3)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Tissue culture flasks (T-25 or T-75)

-

Centrifuge, incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture MT-2 cells in complete growth medium to a density of approximately 1 x 10^6 cells/mL. Ensure cells are in the exponential growth phase.

-

Infection:

-

Pellet 10 x 10^6 cells by centrifugation (300 x g, 5 minutes).

-

Resuspend the cell pellet in 1 mL of medium containing HIV-1 at a Multiplicity of Infection (MOI) of 0.01-0.1.

-

Incubate for 2-4 hours at 37°C, with occasional mixing.

-

Wash the cells three times with PBS to remove the virus inoculum.[7]

-

Resuspend the cells in 10 mL of complete growth medium in a T-25 flask.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range might span from 0.1 nM to 1000 nM. Include a "no-drug" vehicle control (DMSO only).

-

Add the diluted inhibitor to the infected cell cultures.

-

-

Long-Term Maintenance:

-

Incubate cultures at 37°C, 5% CO2.

-

Every 2-3 days, collect a 1 mL aliquot of the culture supernatant for viral load analysis (see Protocol 3.2). Store at -80°C.

-

Pellet the remaining cells, remove half of the medium, and replace it with fresh medium containing the appropriate concentration of Inhibitor-63. Adjust cell density to approximately 0.5-1 x 10^6 cells/mL.

-

Continue this process for 21-28 days, or as required by the experimental design.

-

This protocol quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, a reliable marker of viral replication.

Materials:

-

Culture supernatants from Protocol 3.1

-

Commercial HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions for the p24 Antigen ELISA kit.

-

Briefly, coat a 96-well plate with capture antibody.

-

Add diluted culture supernatants and standards to the wells.

-

Incubate, wash, and add the detection antibody.

-

Add substrate and stop solution.

-

Read the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the p24 concentration (pg/mL) based on the standard curve. The 50% effective concentration (EC50) is the inhibitor concentration that reduces p24 production by 50% compared to the no-drug control.[8]

This protocol measures the metabolic activity of cells to determine the cytotoxicity of Inhibitor-63.

Materials:

-

Uninfected T-cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well plates

Procedure:

-

Seed uninfected MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Add serial dilutions of this compound to the wells, mirroring the concentrations used in the efficacy assay. Include a "no-drug" control and a "no-cell" blank.

-

Incubate for the same duration as the efficacy assay (e.g., 5-7 days for a standard assay, or at specific time points during long-term culture).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

The 50% cytotoxic concentration (CC50) is the inhibitor concentration that reduces cell viability by 50% compared to the no-drug control.[9]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The Selectivity Index (SI), calculated as CC50 / EC50, is a critical measure of the inhibitor's therapeutic window.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| MT-2 | 4.5 | >50 | >11,111 |

| PM1 | 6.2 | >50 | >8,064 |

| CEM | 5.1 | >50 | >9,803 |

Table 2: Long-Term Efficacy of this compound in MT-2 Cells

| Day | p24 (pg/mL) - No Drug | p24 (pg/mL) - 10x EC50 | p24 (pg/mL) - 50x EC50 |

|---|---|---|---|

| 3 | 1,500 | <50 | <50 |

| 7 | 12,800 | <50 | <50 |

| 14 | 45,600 | 120 | <50 |

| 21 | 68,200 | 3,500 | <50 |

| 28 | 75,100 | 15,800 | 250 |

(Note: The increase in p24 levels at later time points in the 10x and 50x EC50 conditions may indicate the emergence of resistant variants.)

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

Caption: Experimental Workflow for Long-Term Inhibitor Evaluation.

The HIV-1 Tat protein is a key regulatory protein essential for viral replication.[10] It binds to the Trans-Activation Response (TAR) element on nascent viral RNA, recruiting cellular factors like P-TEFb to enhance transcriptional elongation.[11]

Caption: Simplified HIV-1 Tat-Mediated Transcriptional Activation.

References

- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 5. researchgate.net [researchgate.net]

- 6. Stage-Dependent Inhibition of HIV-1 Replication by Antiretroviral Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. HIV-1 Tat Activates Akt/mTORC1 Pathway and AICDA Expression by Downregulating Its Transcriptional Inhibitors in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tat (HIV) - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Evaluating Synergy with Other Antiretrovirals

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the synergistic interactions of antiretroviral (ARV) drugs. The protocols detailed below focus on in vitro methods for quantifying drug interactions and understanding their mechanisms of action.

Introduction to Antiretroviral Synergy

The use of combination therapy, often referred to as Highly Active Antiretroviral Therapy (HAART), is the standard of care for managing HIV infection.[1][2] Combining multiple antiretroviral agents that target different stages of the HIV life cycle can lead to more potent and durable viral suppression, as well as a higher barrier to the development of drug resistance.[3][4] When two or more drugs are administered together, their combined effect can be synergistic, additive, or antagonistic.

-

Synergy: The combined effect of the drugs is greater than the sum of their individual effects.[5]

-

Additivity: The combined effect is equal to the sum of the individual effects.

-

Antagonism: The combined effect is less than the sum of the individual effects.

The primary goal of these protocols is to quantitatively assess these interactions to identify drug combinations with the most favorable synergistic profiles for further development.

Key Methodologies for Synergy Testing